2,5-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
2,5-Dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide group attached to a 1,3,4-oxadiazole ring, which is further substituted with a 2-methanesulfonylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the oxadiazole core. One common approach is to react a suitable hydrazine derivative with a carboxylic acid or its derivatives to form the oxadiazole ring. Subsequent chlorination and sulfonylation steps are then employed to introduce the dichloro and methanesulfonyl groups, respectively.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: : The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines and alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Sulfonic acids.
Reduction: : Amines.
Substitution: : Amides, esters, and ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be employed as a probe to study enzyme activities or as a potential inhibitor for specific biological targets.
Medicine
In the medical field, this compound may have potential as a therapeutic agent. Its ability to interact with biological molecules could make it useful in drug development.
Industry
In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,5-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-(2-methanesulfonylphenyl)benzamide
2,5-Dichloro-N-(2-methanesulfonylphenyl)pyrimidin-4-amine
2,5-Dichloro-N-(2-propanesulfonylphenyl)pyrimidin-4-amine
Uniqueness
2,5-Dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its specific structural features, such as the presence of the oxadiazole ring, which differentiates it from other similar compounds. This structural uniqueness can lead to different reactivity and biological activity.
Properties
IUPAC Name |
2,5-dichloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O4S/c1-26(23,24)13-5-3-2-4-10(13)15-20-21-16(25-15)19-14(22)11-8-9(17)6-7-12(11)18/h2-8H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEWTOUGAFDAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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